N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide
Description
Properties
IUPAC Name |
N'-(5-chloro-3-fluoropyridin-2-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN3O/c1-4(13)11-12-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYOKSGJLISDRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=C(C=C(C=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675067 | |
| Record name | N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150561-82-2 | |
| Record name | Acetic acid, 2-(5-chloro-3-fluoro-2-pyridinyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its hydrazone linkage, which is known to play a significant role in the biological activity of various compounds. The presence of a pyridine ring with chlorine and fluorine substituents enhances its reactivity and potential interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways associated with cell survival and proliferation.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound against different human cancer cell lines. The following table summarizes key findings from these investigations:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SW620 (Colon Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| PC-3 (Prostate Cancer) | 10.0 | ROS generation and cell cycle arrest |
| MCF-7 (Breast Cancer) | 8.5 | Upregulation of p53 and downregulation of Bcl-2 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells. For example, in studies involving the SW620 cell line, caspase-3 activation was observed, indicating a robust apoptotic response .
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been linked to the cytotoxic effects observed in PC-3 cells, suggesting that oxidative stress plays a crucial role in its mechanism .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0-G1 phase, further contributing to its antiproliferative effects .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on MCF-7 Cells : A detailed investigation demonstrated that treatment with this compound resulted in significant apoptosis, characterized by increased p53 levels and decreased Bcl-2 expression. Flow cytometry confirmed a dose-dependent increase in apoptotic cells .
- In Vivo Studies : Preliminary animal studies indicated that administration of the compound led to tumor regression in xenograft models, reinforcing its potential as an anticancer agent .
Comparison with Similar Compounds
Structural Features
| Compound Name | Core Structure | Key Substituents |
|---|---|---|
| This compound | Pyridine-based acetohydrazide | 5-Cl, 3-F on pyridine |
| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d) | Aryl-substituted acetohydrazide | 4-Cl benzylidene, 2-phenoxyphenyl |
| (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N’-(4-chlorobenzylidene)acetohydrazide (4f) | Pyrazole-linked acetohydrazide | tert-butyl, 4-Cl benzylidene |
| Pyridoxal chloro acetic hydrazide | Pyridoxal-derived acetohydrazide | Chloroacetic hydrazide, pyridoxal moiety |
Key Observations :
- Halogen Substituents: The 5-Cl and 3-F groups in the target compound may enhance metabolic stability compared to non-halogenated analogs, though this is speculative without direct data .
- Aromatic Moieties : Derivatives like compound 9d () and 4f () incorporate chlorinated benzylidene groups, which are associated with improved anti-inflammatory and TNF-α inhibitory activities .
Key Observations :
Physicochemical Characterization
- Analytical Techniques : Common methods include IR, ¹H NMR, and elemental analysis (e.g., ). The target compound’s discontinued status suggests possible challenges in purification or stability .
Structure-Activity Relationships (SAR)
- Halogen Effects : Chlorine at the 5-position may enhance lipophilicity and binding affinity, as seen in compound 9d . Fluorine at the 3-position could reduce metabolic degradation.
- Heterocyclic vs. Aromatic Substituents : Pyridine-based derivatives (e.g., target compound) may exhibit distinct pharmacokinetics compared to benzylidene analogs due to differences in π-π interactions and solubility .
Preparation Methods
Direct Hydrazide Formation from Halogenated Pyridine Precursors
One common approach involves the direct reaction of 5-chloro-3-fluoropyridin-2-amine with acetyl hydrazide under reflux conditions in polar solvents such as methanol or ethanol. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the pyridine ring or through condensation at the 2-position amine group.
- Reaction conditions: Reflux in methanol for 8–12 hours.
- Yield: Typically 80–90% after recrystallization.
- Purification: Cooling the reaction mixture to 5–10 °C to precipitate the product, followed by filtration and recrystallization from ethanol.
This method is supported by analogous synthetic procedures reported for similar fluorinated acetohydrazide derivatives, where refluxing in methanol without acid or base catalysts achieves completion within 8–10 hours with high yields (around 85%).
Stepwise Synthesis via Halogenated Pyridine-2-carboxylic Acid Derivatives
An alternative route starts from 5-chloro-3-fluoropyridine-2-carboxylic acid or its esters, which are then converted to the corresponding hydrazide by reaction with hydrazine hydrate.
- Step 1: Esterification of the pyridine-2-carboxylic acid with ethanol under acidic conditions to form the ethyl ester.
- Step 2: Reaction of the ester with hydrazine hydrate under reflux to yield the acetohydrazide derivative.
This two-step method allows for better control over purity and structural confirmation due to intermediate isolation. Reaction times vary from 6 to 12 hours depending on temperature and solvent.
Data Table Summarizing Preparation Conditions and Yields
| Preparation Method | Starting Material | Solvent | Temperature | Reaction Time | Yield (%) | Purification Method | Key Observations |
|---|---|---|---|---|---|---|---|
| Direct hydrazide formation | 5-Chloro-3-fluoropyridin-2-amine | Methanol | Reflux (~65°C) | 8–12 hours | 80–90 | Cooling, filtration, recrystallization | No catalyst needed; clean reaction |
| Esterification then hydrazinolysis | 5-Chloro-3-fluoropyridine-2-carboxylic acid | Ethanol (acidic) + Hydrazine hydrate | Reflux | 6–12 hours | 75–85 | Filtration, recrystallization | Two-step process; intermediate isolation |
| Condensation with aldehydes (derivative formation) | N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide + aldehydes | Methanol | Reflux | 8–12 hours | >80 | Cooling, filtration, recrystallization | Confirms acetohydrazide availability |
Detailed Research Findings and Notes
- The reaction of halogenated aminopyridines with acetyl hydrazide or hydrazine hydrate proceeds efficiently without the need for acid or base catalysts, simplifying the synthetic protocol and minimizing side reactions.
- Refluxing in methanol is preferred due to its polarity and ability to dissolve both reactants and products, facilitating smooth reaction kinetics.
- Cooling the reaction mixture after reflux is critical for crystallization of the product, which can then be purified by recrystallization from ethanol to achieve high purity.
- Spectroscopic characterization (IR, ^1H NMR, ^13C NMR, and mass spectrometry) confirms the structure of the synthesized acetohydrazide and its derivatives, with characteristic signals for hydrazide NH and acetyl groups.
- Analogous compounds with similar fluorinated and chlorinated pyridine rings have been prepared using these methods, indicating the general applicability of the synthetic routes.
- No significant catalyst or additive is required, which is advantageous for scalability and environmental considerations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
